molecular formula C12H17N3O2 B1464887 3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol CAS No. 1280587-61-2

3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol

Cat. No. B1464887
CAS RN: 1280587-61-2
M. Wt: 235.28 g/mol
InChI Key: GGMSMHLYXIEUOR-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol (also known as 3-AMPCP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. 3-AMPCP has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Recent Patents of Dipeptidyl Peptidase IV Inhibitors

Researchers have identified the enzyme DPP IV as a crucial target for treating type 2 diabetes mellitus. Inhibitors of DPP IV, such as 3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol, are significant because they prevent the degradation of incretin molecules, thereby promoting insulin secretion. The quest for new DPP IV inhibitors is robust due to the recent approval of such compounds and the unknown long-term side effects. This highlights the molecule's therapeutic potential in diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Chemistry and Properties of Heterocyclic Compounds

The chemistry and properties of compounds like this compound are extensively studied. These compounds exhibit remarkable variability, which is critical for developing new therapeutic agents and other applications. The review of such compounds, including their structures, magnetic properties, and biological activities, can shed light on untapped areas of potential interest (Boča, Jameson, & Linert, 2011).

Central Nervous System Acting Drugs Synthesis

Heterocycles with heteroatoms like nitrogen, which is present in this compound, form a significant class of organic compounds. They serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Such compounds can have effects ranging from depression to convulsion, indicating their broad therapeutic scope in CNS disorders (Saganuwan, 2017).

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives, which include this compound, have diverse biological activities like antimicrobial, antioxidant, and anticancer properties. Moreover, they are useful as chemosensors due to their high affinity for various ions and neutral species. This review suggests the potential of these derivatives in the development of biological active compounds and highly selective and effective chemosensors (Abu-Taweel et al., 2022).

properties

IUPAC Name

3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-8-9-3-6-15(7-4-9)12(17)10-2-1-5-14-11(10)16/h1-2,5,9H,3-4,6-8,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMSMHLYXIEUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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